5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
CAS No.: 1215523-01-5
Cat. No.: VC6953737
Molecular Formula: C18H21Cl2N3OS2
Molecular Weight: 430.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215523-01-5 |
|---|---|
| Molecular Formula | C18H21Cl2N3OS2 |
| Molecular Weight | 430.41 |
| IUPAC Name | 5-chloro-N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C18H20ClN3OS2.ClH/c1-11-9-13-15(10-12(11)2)25-18(20-13)22(8-7-21(3)4)17(23)14-5-6-16(19)24-14;/h5-6,9-10H,7-8H2,1-4H3;1H |
| Standard InChI Key | OARUJOMFLJZSDP-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(S3)Cl.Cl |
Introduction
Chemical Identity and Structural Features
The compound belongs to the class of heterocyclic carboxamides, characterized by a thiophene ring linked to a benzothiazole scaffold via an amide bond. Key structural elements include:
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Thiophene core: A 5-chlorothiophene-2-carboxamide group, which contributes to electronic stabilization and hydrophobic interactions .
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Benzothiazole moiety: A 5,6-dimethylbenzo[d]thiazol-2-yl group, where methyl substituents enhance lipophilicity and metabolic stability.
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Side chain: A 2-(dimethylamino)ethyl group, which introduces basicity and facilitates salt formation (hydrochloride) .
Table 1: Physicochemical Properties
The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmacological applications .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of this compound likely follows a multi-step approach analogous to methods described for related benzothiazole-thiophene hybrids :
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Benzothiazole formation: Reacting 4,5-dimethyl-2-aminothiophenol with carbon disulfide under basic conditions yields the 5,6-dimethylbenzo[d]thiazole core.
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Amide coupling: The thiophene-2-carboxylic acid derivative is activated using coupling agents like EDC·HCl and DMAP, followed by reaction with the benzothiazole amine .
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Side chain incorporation: The 2-(dimethylamino)ethyl group is introduced via alkylation or nucleophilic substitution, with final hydrochloride salt formation .
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Cyclization | CS₂, NaOH, 80°C | 65–70% |
| Amidation | EDC·HCl, DMAP, DMF, rt | 80–85% |
| Alkylation | Dimethylaminoethyl chloride, K₂CO₃, DMF | 60–65% |
Structure-Activity Relationship (SAR) Insights
Key SAR trends from analogous compounds inform this derivative’s design:
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Halogenation: The 5-chloro substituent on the thiophene ring enhances antiviral potency by increasing electron-withdrawing effects .
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Methyl groups: 5,6-Dimethyl substitution on the benzothiazole improves metabolic stability compared to non-methylated analogs.
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Side chain length: The 2-(dimethylamino)ethyl group balances hydrophilicity and membrane permeability, critical for CNS penetration .
Comparative studies on hybrid structures like 4b (EC₅₀ = 0.53 µM against norovirus) demonstrate that combining halogenated thiophenes with substituted benzothiazoles amplifies bioactivity .
Pharmacological Profile and Mechanisms
Antiviral Activity
While direct data on this compound is limited, structurally related hybrids exhibit potent antiviral effects. For instance:
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Norovirus inhibition: Hybrid compound 4b (EC₅₀ = 0.53 µM) blocks viral replication by targeting late-stage infection processes .
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Mechanism: Thiophene-benzothiazole carboxamides likely interfere with viral protease or polymerase functions, though exact targets require validation .
Table 3: Bioactivity of Analogous Compounds
| Compound | Target EC₅₀ (µM) | Selectivity Index |
|---|---|---|
| 4b (Ref ) | 0.53 | >100 |
| 3j (Ref ) | 5.6 | 50 |
| 8b (Ref ) | 1.2* | 35 |
| *Anticonvulsant activity in MES model |
Toxicological and Pharmacokinetic Considerations
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Cytotoxicity: Benzothiazole-thiophene hybrids generally exhibit low cytotoxicity (CC₅₀ > 100 µM) .
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Metabolic stability: Methyl groups on the benzothiazole ring reduce CYP450-mediated oxidation, extending half-life.
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Excretion: Quaternary ammonium formation via dimethylaminoethyl metabolism may facilitate renal clearance .
Future Directions and Applications
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Target validation: High-throughput screening against viral proteases (e.g., norovirus NS6) could elucidate mechanisms .
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Formulation development: Hydrochloride salt forms warrant exploration in nanoemulsions for enhanced oral bioavailability.
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Structural analogs: Replacing chlorine with fluorine may improve CNS penetration while retaining antiviral potency .
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